

LEO 39652 Topical Formulation: Application Notes and Protocols for Preclinical Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel, topically administered phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of atopic dermatitis (AD).[1][2] It is designed as a "dual-soft" drug, a concept aimed at maximizing local activity in the skin while minimizing systemic side effects.[3][4] This is achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[3][5] Preclinical studies demonstrated high exposure in the skin, yet clinical investigations suggested a lack of efficacy, potentially due to insufficient drug availability at the target site in patients.[3]

These application notes provide a comprehensive overview of the preclinical and early clinical data for **LEO 39652**, along with detailed protocols for key experimental procedures to aid researchers in the evaluation of this and similar topical compounds.

Data Presentation

Table 1: In Vitro Pharmacodynamics of LEO 39652



Parameter	Target/Assay	Value (IC50)	Source
Enzyme Inhibition	PDE4A	1.2 nM	[1]
PDE4B	1.2 nM	[1]	
PDE4C	3.0 nM	[1]	_
PDE4D	3.8 nM	[1]	_
Cellular Anti- inflammatory Activity	TNF-α release (human PBMCs)	6.0 nM	[1]

Table 2: Preclinical and Clinical Pharmacokinetic

Parameters of LEO 39652

Species/Syste m	Route	Parameter	Value	Source
Rat	Intravenous	Total Clearance	930 mL/min/kg	[1]
Minipig	Intravenous	Total Clearance	200 mL/min/kg	[1]
Monkey	Intravenous	Total Clearance	300 mL/min/kg	[1]
Human (ex vivo)	Topical (on barrier-impaired skin)	Dermal Interstitial Fluid (dISF) Concentration	33 nM	[5]
Comparator: LEO 29102	Topical (on barrier-impaired skin)	Dermal Interstitial Fluid (dISF) Concentration	2100 nM	[5]

Signaling Pathway and Metabolism

The primary mechanism of action for **LEO 39652** is the inhibition of PDE4 enzymes. This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors,

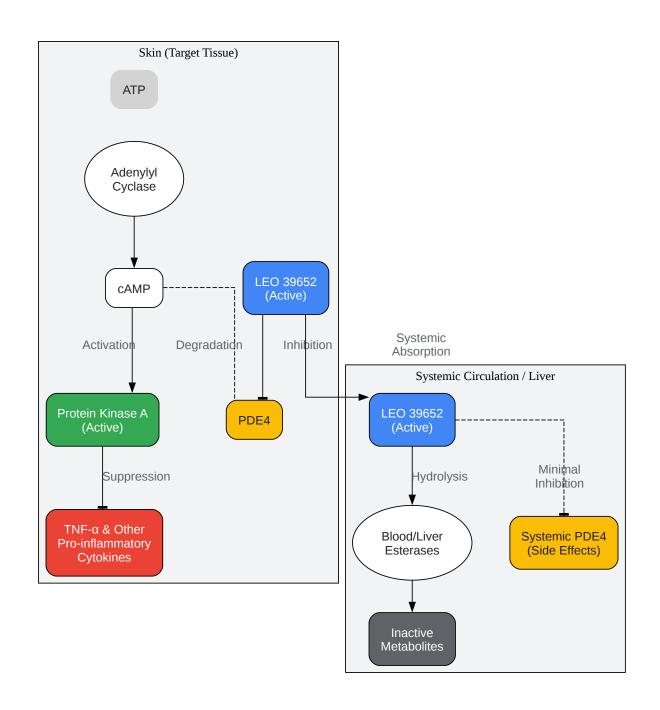






ultimately reducing the production of cytokines like TNF- α . The "dual-soft" design ensures that if **LEO 39652** enters systemic circulation, it is rapidly hydrolyzed into inactive metabolites, minimizing systemic PDE4 inhibition.





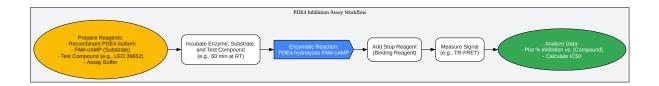
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Caption: Mechanism of action and metabolism of **LEO 39652**.



Experimental Protocols Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.



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Caption: Workflow for in vitro PDE4 enzyme inhibition assay.

Methodology:

- Reagent Preparation:
 - Prepare a dilution series of LEO 39652 in DMSO, followed by a further dilution in the assay buffer.
 - Dilute recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme to the desired concentration in assay buffer.
 - Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
- Assay Procedure (96-well plate format):



- Add 25 μL of the test compound dilutions to the wells.
- Add 25 μL of the diluted enzyme solution to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 50 μL of the FAM-cAMP substrate solution.
- Incubate for another 60 minutes at room temperature.
- Detection:
 - Stop the reaction by adding a binding reagent (as per commercial kit instructions, e.g., IMAP TR-FRET).
 - Read the plate on a suitable fluorescence plate reader according to the assay kit's specifications.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of LEO 39652 relative to vehicle controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TNF-α Release Assay in Human PBMCs

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit TNF- α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Methodology:

- PBMC Isolation:
 - Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).



 Wash the isolated cells and resuspend them in a suitable cell culture medium (e.g., RPMI-1640) at a concentration of 1x10⁶ cells/mL.

Assay Procedure:

- Plate 100 μL of the cell suspension into each well of a 96-well plate.
- \circ Add 50 μ L of **LEO 39652** dilutions (prepared in culture medium) to the wells and preincubate for 1 hour at 37°C in a 5% CO2 incubator.
- Add 50 μL of LPS solution (e.g., final concentration of 100 ng/mL) to stimulate TNF-α production.
- Incubate the plate for 18-24 hours at 37°C.
- Quantification of TNF-α:
 - Centrifuge the plate to pellet the cells.
 - Collect the supernatant from each well.
 - \circ Measure the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percent inhibition of TNF-α release for each LEO 39652 concentration compared to the LPS-stimulated vehicle control.
 - Determine the IC50 value by plotting percent inhibition against compound concentration.

Protocol 3: Ex Vivo Skin Permeation and Target Engagement Study

This protocol uses an ex vivo human skin explant model to assess the skin penetration of a topical formulation and its pharmacodynamic effect (target engagement).





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Caption: Workflow for ex vivo skin permeation and target engagement.

Methodology:

- Skin Preparation:
 - Obtain fresh human skin from elective surgery (e.g., abdominoplasty) with appropriate ethical approval.
 - Remove subcutaneous fat and cut the skin into sections for mounting in diffusion cells or for culture.
 - For barrier-impaired models, perform tape stripping on the skin surface to remove layers of the stratum corneum.
- Formulation Application:
 - Apply a finite dose of the LEO 39652 topical formulation to the epidermal surface of the skin explant.



- · Incubation and Sampling:
 - Incubate the skin explants at 37°C in a humidified atmosphere.
 - At various time points, collect samples:
 - Pharmacokinetics (PK):
 - Dermal Interstitial Fluid (dISF): Use open flow microperfusion to collect dISF for measurement of unbound drug concentration.
 - Total Skin Concentration: Take full-thickness punch biopsies. Homogenize the tissue and extract the drug for analysis.
 - Pharmacodynamics (PD):
 - Take full-thickness punch biopsies, homogenize the tissue, and measure cAMP levels using a commercial ELISA kit.
- Sample Analysis:
 - Quantify the concentration of LEO 39652 and its metabolites in dISF and skin homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Interpretation:
 - Correlate the drug concentration in the skin (PK) with the change in cAMP levels (PD) to establish a PK/PD relationship and assess target engagement.

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